molecular formula C12H21NS B1296666 2-(Adamantan-1-ylthio)ethanamine CAS No. 30771-87-0

2-(Adamantan-1-ylthio)ethanamine

Cat. No. B1296666
CAS RN: 30771-87-0
M. Wt: 211.37 g/mol
InChI Key: OZPHISPFLDEVDS-UHFFFAOYSA-N
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Description

“2-(Adamantan-1-ylthio)ethanamine” is a chemical compound with the molecular formula C12H21NS. It is an adamantane derivative, which means it contains the tricyclic structure of adamantane .


Synthesis Analysis

The synthesis of adamantane derivatives has been a topic of interest in the field of chemistry . A method was developed for the synthesis of novel adamantan-ylalkyl isoselenocyanates, precursors in the synthesis of adamantylated 2-selenohydantoins . For the first time, 3-(adamantan-1-yl)-(O,S)hydantoins were synthesized via the reaction of 2-(O,S)hydantoins with 1,3-dehydroadamantane in 1,4-dioxane heated to reflux for 1 h in 75–80% yields .


Molecular Structure Analysis

The molecular structure of “2-(Adamantan-1-ylthio)ethanamine” is based on the tricyclic carbon skeleton of adamantane . The compound has one defined stereocenter .

Scientific Research Applications

1. Chemistry of Unsaturated Adamantane Derivatives

  • Application : This research discusses various issues related to the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions .
  • Methods : The synthesis of unsaturated adamantane derivatives involves three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .
  • Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

2. Adamantane-Based Ester Derivatives

  • Application : Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities .
  • Methods : A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature .
  • Results : Compounds exhibit strong antioxidant activities in the hydrogen peroxide radical scavenging test. Furthermore, three compounds show good anti-inflammatory activities in the evaluation of albumin denaturation .

3. Synthesis of Adamantane Derivatives

  • Application : This research discusses the synthesis of unsaturated adamantane derivatives and the development of novel methods for their preparation .
  • Methods : The synthesis of unsaturated adamantane derivatives involves three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .
  • Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

4. Synthesis of 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate

  • Application : This research discusses the synthesis of 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate .
  • Methods : The compound was synthesized by reacting 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield .
  • Results : The compound was successfully synthesized and characterized .

Future Directions

Adamantane derivatives, including “2-(Adamantan-1-ylthio)ethanamine”, have potential applications in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, future research may focus on exploring these potential applications and developing novel synthesis methods.

properties

IUPAC Name

2-(1-adamantylsulfanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NS/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPHISPFLDEVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Adamantan-1-ylthio)ethanamine

CAS RN

30771-87-0
Record name 2-(1-Adamantylthio)ethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030771870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC193473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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